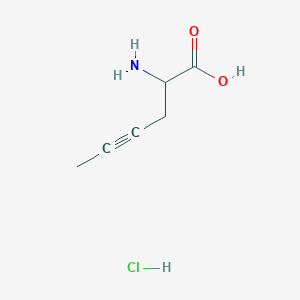
Ethyl thiophene-2-carboximidate hydrochloride
Overview
Description
Ethyl thiophene-2-carboximidate hydrochloride is a heterocyclic organic compound that features both thiophene and imidate ester functional groups. This compound is known for its diverse reactivity, making it a valuable building block in synthetic organic chemistry.
Preparation Methods
Ethyl thiophene-2-carboximidate hydrochloride is typically synthesized through the Pinner reaction. This involves the reaction of thiophene-2-carbonitrile with ethanol in the presence of dry hydrogen chloride gas. The reaction proceeds through the formation of an imidate ester intermediate, which is subsequently protonated and isolated as the hydrochloride salt. Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Ethyl thiophene-2-carboximidate hydrochloride undergoes various types of chemical reactions, including:
Cyclization Reactions: It readily undergoes cyclization with dinucleophiles such as hydrazines, thioureas, and amino acids to form a range of heterocyclic systems.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the imidate ester group is replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form esters and amides under acidic or basic conditions.
Common reagents used in these reactions include hydrazines, thioureas, and various acids and bases. The major products formed from these reactions are often heterocyclic compounds, which are valuable in various applications.
Scientific Research Applications
Ethyl thiophene-2-carboximidate hydrochloride has diverse applications in scientific research, including:
Drug Discovery: It serves as a precursor for synthesizing various heterocyclic compounds, which are prevalent structural motifs in pharmaceuticals.
Material Synthesis: The compound is used in the synthesis of materials with specific electronic properties, such as organic semiconductors.
Catalysis: It acts as a catalyst in various organic reactions, enhancing the efficiency and selectivity of these processes.
Mechanism of Action
The mechanism of action of ethyl thiophene-2-carboximidate hydrochloride involves its reactivity as an electrophile. The imidate ester group can undergo addition reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used .
Comparison with Similar Compounds
Ethyl thiophene-2-carboximidate hydrochloride can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Unlike this compound, this compound lacks the imidate ester group, making it less reactive in certain cyclization reactions.
Thiophene-2-carbonitrile: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of the nitrile group.
The uniqueness of this compound lies in its dual functional groups, which provide diverse reactivity and make it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
ethyl thiophene-2-carboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c1-2-9-7(8)6-4-3-5-10-6;/h3-5,8H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISYDOWSZJJYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide](/img/structure/B2725164.png)



![1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B2725170.png)


![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2725174.png)
![3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2725175.png)
![N-(4-fluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2725176.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2725178.png)

![Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725184.png)

